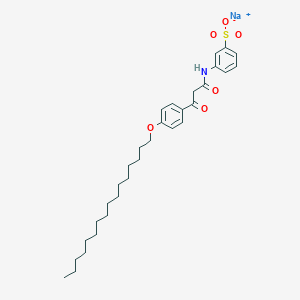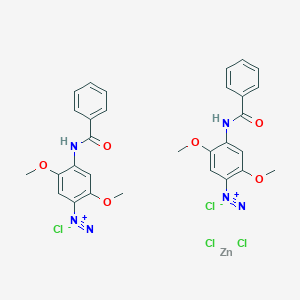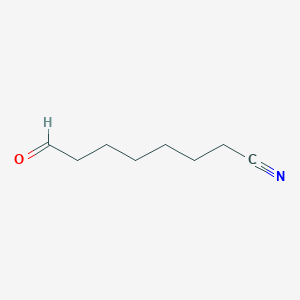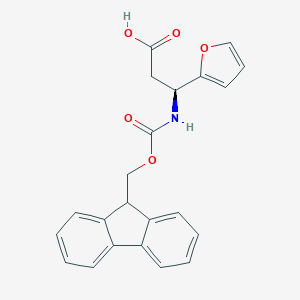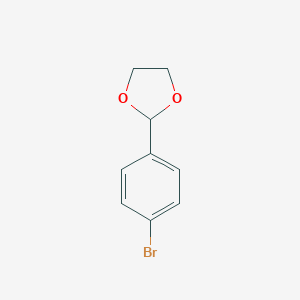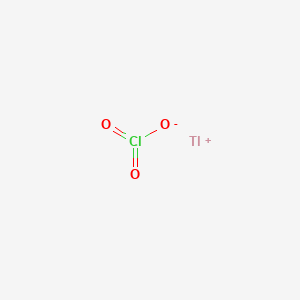
3-(Trifluoroacetyl)indole
Overview
Description
3-(Trifluoroacetyl)indole is an organic compound that is used in various scientific research applications. It is a heterocyclic compound with a trifluoroacetyl group attached to an indole nucleus. This compound has a wide range of uses in the scientific community, ranging from synthesis, to biochemical and physiological effects, to lab experiments. It is an important compound for many pharmaceutical and biotechnological applications.
Scientific Research Applications
Analytical Chemistry Applications : Trifluoroacetyl derivatives of indoles, such as 3-(Trifluoroacetyl)indole, are used in gas chromatographic analysis of urinary indole compounds. For example, the trifluoroacetyl derivative of indole-3-acetic acid has been used for its quantification in human urine, which can be indicative of certain medical conditions like leukemia, gastric cancer, and phenylketonuria (Naruse et al., 1977).
Synthetic Chemistry : this compound derivatives are valuable in synthetic chemistry. They are used as intermediates in the synthesis of various biologically active compounds. Methods like copper-mediated trifluoroacetylation of indoles have been developed to simplify the production of these derivatives (Yan et al., 2017).
Pharmaceutical Applications : In pharmaceutical research, 3-(Trifluoroacetyl)indoles serve as building blocks for synthesizing natural products and other biologically active compounds. Microwave-assisted synthesis techniques have been developed for the efficient production of multi-substituted indole derivatives using trifluoroacetic acid (Lin et al., 2018).
Drug Discovery and Development : The trifluoroacetyl group in 3-substituted indoles serves as a directing group in Pd(II)-catalyzed dehydrogenative remote C4-H coupling, a process important in the synthesis of compounds for drug discovery (Gupta & Panda, 2023).
Electrophilic Alkylation : 2-Trifluoroacetyl-1,3-heterazoles, related to this compound, have demonstrated high activity in C-hydroxyalkylation of 1H-indole, a reaction relevant for producing trifluoromethyl-substituted alcohols, which are valuable in various chemical syntheses (Khodakovskiy et al., 2010).
Functionalization of Indoles : Trifluoroacetyl groups play a significant role in the functionalization of indoles, a process integral to the synthesis of a wide range of bioactive molecules. This includes reactions like morpholine-catalyzed direct C3 alkenylation of indoles (Xiang et al., 2011).
Organic Synthesis : The reactivity of trifluoroacetylated indoles has been exploited in various organic synthesis processes, such as the preparation of bis(indolyl)methanes and other indole derivatives under different catalytic conditions (Khalafi‐Nezhad et al., 2008).
Safety and Hazards
3-(Trifluoroacetyl)indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear suitable protective equipment, prevent dispersion of dust, and avoid contact with skin, eyes, and clothing .
Future Directions
Indole and its derivatives have been found to have various applications in the food industry, perfumery, and pharmaceuticals . They exhibit antitumor, antibacterial, antiviral, and antifungal activities . The biotechnological production of indole and its derivatives for industrial applications is a promising area of research .
Mechanism of Action
Target of Action
It is known that the compound is a heterocyclic trifluoromethyl ketone , which suggests that it may interact with various biological targets.
Mode of Action
It is formed by the action of trifluoroacetic acid on indole-2-carboxylic acid and its benzo-substituted derivatives . When unsubstituted indole is refluxed with trifluoroacetic acid, it yields 3-trifluoroacetylindole .
Biochemical Pathways
Indole derivatives like indole-3-acetic acid (iaa) are known to play a significant role in various biochemical pathways in microorganisms and plants . They regulate almost all aspects of plant growth and development and also play an important role in the growth, development, and plant interaction of microorganisms .
Result of Action
It is known that indole derivatives can have significant impacts on the physiological responses and gene expressions of microorganisms .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDCXWSHDFQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343338 | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14618-45-2 | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common synthetic routes to access 3-(Trifluoroacetyl)indoles?
A1: A versatile method involves the reaction of readily available N-protected anilines with (hexafluoroacetyl)acetone in the presence of phenyliodine(III) diacetate (PIDA) as an oxidant. [] This one-pot, metal-free process tolerates a variety of substituents on the aniline ring, yielding 2-(trifluoromethyl)-3-(trifluoroacetyl)indoles. [] Another approach utilizes the alkaline hydrolysis of 1-methyl-2-aryl-3-trifluoroacetyl-indoles to obtain the corresponding 2-arylindole-3-carboxylic acids. [] This method proves particularly useful for synthesizing acids with substituents on the pyrrole nitrogen. []
Q2: Can you describe the structural characteristics of 3-(trifluoroacetyloxime) substituted 7-acetamido-2-aryl-5-bromoindoles?
A2: These compounds have been characterized using NMR (1H & 13C), IR, and mass spectrometry. [] Single-crystal X-ray diffraction analysis confirmed the molecular structure of one derivative, revealing hydrogen bonding networks and π-stacking of the indole moiety in its solid-state structure. [] Density functional theory (DFT) calculations using the B3LYP/6-311G basis set provided optimized geometry parameters that align well with the experimental X-ray crystal structure data. []
Q3: What transformations can be achieved using 3-(Trifluoroacetyl)indoles as starting materials?
A3: Research highlights the use of 3-(Trifluoroacetyl)indoles in synthesizing (Z)-β-trifluoromethylated dehydrotryptophan derivatives. [] Furthermore, these indoles serve as valuable precursors in preparing tetracyclic indole derivatives, including benzo[a]pyrano-[4,3-b]indoles and indolo[3,2-c]quinolines. [] These transformations highlight the versatility of 3-(Trifluoroacetyl)indoles as building blocks in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


